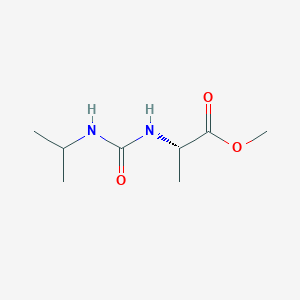

(S)-methyl 2-(3-isopropylureido)propanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of (S)-methyl 2-(3-isopropylureido)propanoate is not directly detailed in the provided papers. However, related compounds with similar structural motifs have been synthesized. For instance, the synthesis of (S)-2-amino-3-(2,5-dihydro-5-oxo-3-isoxazolyl)propanoic acid derivatives was achieved by starting with (S)-N-tert-butoxycarbonylaspartic acid alpha-methyl esters. This process involved Masamune's chain extension reaction, followed by isoxazolone formation with hydroxylamine and subsequent deprotection reactions . Additionally, an efficient stereoselective synthesis of methyl (S)-3-amino-3-(3-pyridyl)propanoate was reported, which involved the hydrogenation of an enantiomeric enamine with Pd(OH)2C and the removal of the chiral auxiliary using formic acid and triethylsilane . These methods may offer insights into potential synthetic routes for this compound by applying similar strategies of stereoselective synthesis and protective group chemistry.

Molecular Structure Analysis

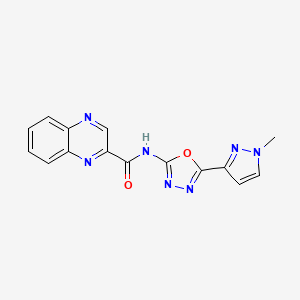

The molecular structure of this compound can be inferred to some extent from the structures of related compounds discussed in the papers. The presence of an isopropylureido group suggests the inclusion of a urea derivative within the molecule, which is likely to influence its hydrogen bonding potential and conformational stability. The (S)-configuration indicates that the molecule is chiral, which is a critical factor in its biological activity, as seen in the glutamate receptor-agonistic activity of (S)-2-amino-3-isoxazolylpropanoic acid derivatives . The methyl ester group is a common feature in prodrug design, potentially affecting the compound's solubility and bioavailability .

Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by its functional groups. The ureido moiety could engage in reactions typical of amides, such as hydrolysis under acidic or basic conditions. The ester group might be susceptible to hydrolysis or transesterification reactions, which could be relevant in the context of drug metabolism. The synthesis of related compounds suggests that the molecule could be modified through various chemical reactions, including enamine hydrogenation and the use of chiral auxiliaries to introduce or preserve stereochemistry .

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not explicitly provided, we can extrapolate from the properties of structurally similar compounds. The presence of both polar (ureido) and nonpolar (isopropyl, methyl ester) groups would contribute to a balance of hydrophilic and lipophilic characteristics, affecting the compound's solubility in different solvents. The chiral center may also influence the optical properties, such as specific rotation, which is important for the characterization of enantiomerically pure substances. The melting point, boiling point, and stability could be inferred from the behavior of similar compounds under various conditions .

Eigenschaften

IUPAC Name |

methyl (2S)-2-(propan-2-ylcarbamoylamino)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-5(2)9-8(12)10-6(3)7(11)13-4/h5-6H,1-4H3,(H2,9,10,12)/t6-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNOAQVABUIHFIF-LURJTMIESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)NC(C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC)NC(=O)NC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2531577.png)

![(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2531578.png)

![5-(3-chlorophenyl)-2-[3-(1H-pyrrol-1-yl)-2-thienyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2531580.png)

![2-[1-(4-Chlorophenyl)cyclobutyl]acetic acid](/img/structure/B2531582.png)

![4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime](/img/structure/B2531585.png)

![3,3'-(benzo[d][1,3]dioxol-5-ylmethylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)](/img/structure/B2531588.png)

![1,3-dimethyl-1H-thieno[2,3-c]pyrazole hydrochloride](/img/structure/B2531591.png)

![(Z)-2-((4-fluorophenyl)sulfonyl)-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2531592.png)

![3-((1H-Benzo[d]imidazol-2-yl)amino)-4-(((S)-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)amino)cyclobut-3-ene-1,2-dione](/img/structure/B2531595.png)